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molecular formula C8H7ClN2O B8654624 7-chloro-4-methoxy-1H-indazole

7-chloro-4-methoxy-1H-indazole

Cat. No. B8654624
M. Wt: 182.61 g/mol
InChI Key: BKEOZGIGNRKVFZ-UHFFFAOYSA-N
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Patent
US07960563B2

Procedure details

To a solution of 3-chloro-2-fluoro-6-(methyloxy)benzaldehyde (10 g, 53.0 mmol) in 1,2-dimethoxyethane (105 mL) was added potassium carbonate (8.06 g, 58.3 mmol) and O-methylhydroxylamine hydrochloride (4.43 g, 53.0 mmol) and the mixture was stirred and heated at 45° C. for 4 hrs. After cooling, the mixture was filtered and concentrated to ˜40 mL and hydrazine monohydrate (58.3 mL, 1856 mmol) was added and the reaction was refluxed under argon over the weekend. The mixture was concentrated to 10-15 mL on the rotary evaporator and then poured into water and stirred for 10 mins. The precipitated solid was collected by filtration and washed with water (3×), sucked dry and then dried in the vacuum oven at 60° C. for 1 hr to give the title compound (D28) as an off white solid (8.83 g)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[C:4]([C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)[CH:5]=O.C(=O)([O-])[O-].[K+].[K+].Cl.CON.O.[NH2:24][NH2:25]>COCCOC>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:4]2[C:3]=1[NH:25][N:24]=[CH:5]2 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C(=CC1)OC)F
Name
Quantity
8.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.43 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
105 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
58.3 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed under argon over the weekend
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 10-15 mL on the rotary evaporator
ADDITION
Type
ADDITION
Details
poured into water
STIRRING
Type
STIRRING
Details
stirred for 10 mins
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at 60° C. for 1 hr
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C2C=NNC12)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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